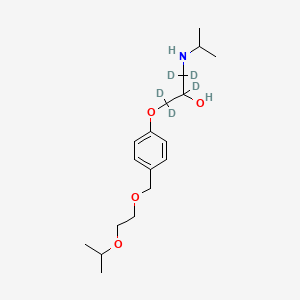
ビスプロロール-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Bisoprolol involves the reduction of 1,3 diester by treating with sodium borohydride in methanol to afford compound 13. It is then tosylated with para toluene sulfonyl chloride, triethylamine in dichloromethane followed by reaction with isopropyl amine to produce crude compound 4 .Molecular Structure Analysis
Bisoprolol-d5 is the deuterium labeled Bisoprolol. It is a potent, selective and orally active β1-adrenergic receptor blocker. Bisoprolol has little activity on β2-receptor . It is selective for β1-adrenoceptors in cardiac tissue. The S (-) enantiomer is believed to account for most of its β-blocking activity .Chemical Reactions Analysis
Bisoprolol is a beta blocker used for the treatment of high blood pressure. During the synthesis and scale up of Bisoprolol, several related compounds will be generated .Physical and Chemical Properties Analysis
Bisoprolol is a beta blocker and anti-hypertensive agent which affects the heart and circulation of blood in the arteries and veins. It has hydrophilic and lipophilic properties .科学的研究の応用
薬物動態および代謝研究
ビスプロロール-d5は、ビスプロロールの重水素化変異体であり、科学研究でビスプロロールの代謝経路を追跡し理解するために特別に設計されており、薬理作用を変化させずに使用できます . 予測可能な薬物動態を示し、個人内変動および個人間変動は小さく . 血漿中最高濃度は2〜4時間で達成され、投与開始から5日以内に定常状態濃度が達成されます .
患者フレンドリーな臨時製剤
安全で安定し、口当たりがよく、経済的なビスプロロールの経口液臨時製剤を、潜在的に有害な賦形剤を使用せずに、標的濃度0.5 mg/mLで開発するための研究が行われています .
薬力学
ビスプロロールのユニークな薬物動態特性は、軽度から中等度の本態性高血圧または安定狭心症の患者で有利に働く可能性があります .
全身生理に基づく薬物動態(WB-PBPK)モデリング
WB-PBPKモデルは、広範囲にわたる生理学的および生化学的因子を統合することで、ビスプロロールなどの薬物のin vivo薬物動態を新しい状況や集団に外挿できます .
身体組成分析
非線形混合効果モデリングでビスプロロールの薬物動態モデルが構築され、身体組成のさまざまなパラメータとの関連性が分析されました。 ビスプロロールの平均クリアランスは、健康な個体よりも30%低く、MDRD4で推定された腎機能と相関関係がありました .
作用機序
Target of Action
Bisoprolol-d5, like its parent compound Bisoprolol, is a highly cardioselective β1-adrenergic blocking agent . It primarily targets β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate, heart contractility, and cardiac output .
Biochemical Pathways
This results in a reduction in cAMP levels, leading to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of various proteins involved in cardiac contractility .
Pharmacokinetics
Bisoprolol-d5 is expected to have similar pharmacokinetic properties to Bisoprolol. Bisoprolol is characterized by high oral bioavailability (90%), extensive hepatic metabolism, and equal renal and hepatic clearance . It has a long elimination half-life, allowing for once-daily administration . The incorporation of deuterium atoms in place of hydrogen in Bisoprolol-d5 allows for a detailed tracing and understanding of Bisoprolol’s metabolic pathways without altering its biochemical behavior .
Result of Action
The molecular and cellular effects of Bisoprolol-d5 are likely to mirror those of Bisoprolol. By blocking β1-adrenergic receptors, Bisoprolol-d5 reduces the heart rate and decreases the force of heart muscle contraction, leading to a reduction in blood pressure . At the cellular level, Bisoprolol-d5 can suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisoprolol-d5. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact the stability of the compound. It’s also worth noting that Bisoprolol has been detected in different aquatic ecosystems, indicating its persistence in the environment . .
生化学分析
Biochemical Properties
Bisoprolol-d5, like its parent compound bisoprolol, is a highly selective β1-adrenergic antagonist . It interacts with β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . By blocking these receptors, Bisoprolol-d5 inhibits the action of catecholamines such as adrenaline, reducing heart rate and blood pressure .
Cellular Effects
Bisoprolol-d5 exerts significant effects on various types of cells, particularly cardiac cells . It reduces the heart rate and contractility of heart muscle cells by blocking β1-adrenergic receptors . This leads to a decrease in cardiac output, which is beneficial in conditions such as hypertension .
Molecular Mechanism
The molecular mechanism of action of Bisoprolol-d5 involves the selective and competitive blockade of catecholamine stimulation of β1 adrenergic receptors . This blockade prevents the activation of a signaling cascade that normally leads to increased contractility of the heart muscle and increased heart rate .
Temporal Effects in Laboratory Settings
In laboratory settings, Bisoprolol-d5 has been observed to have stable effects over time . It has a long half-life of 10–12 hours, suggesting that once-daily administration is adequate to maintain its therapeutic effect . Furthermore, at least 98% of the initial concentration of Bisoprolol-d5 remained throughout a 6-month study period, indicating its stability .
Metabolic Pathways
Bisoprolol-d5 is involved in the same metabolic pathways as bisoprolol. It is extensively metabolized in the liver, with a significant first-pass effect . The metabolites, which are inactive and do not accumulate, are eliminated predominantly by the kidneys . This metabolism is insensitive to liver enzyme inhibition and nearly insensitive to liver enzyme induction .
Transport and Distribution
Bisoprolol-d5, like bisoprolol, is widely distributed in the body, with the highest concentrations found in the heart, liver, and lungs . It crosses the blood-brain barrier and is also found in saliva . The volume of distribution is associated with total body mass and skeletal muscle index .
特性
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCDWMUTMEGQY-FFNOJTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
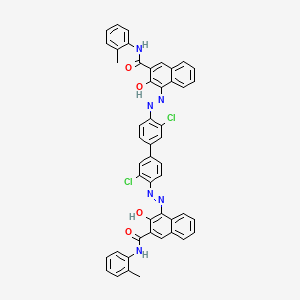


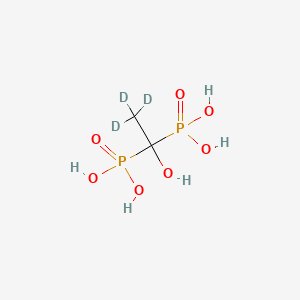

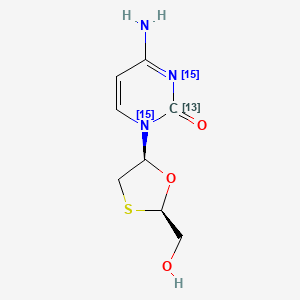
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
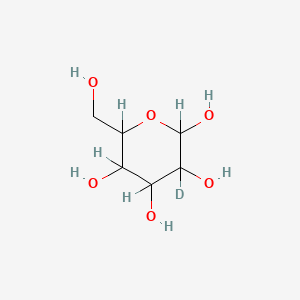
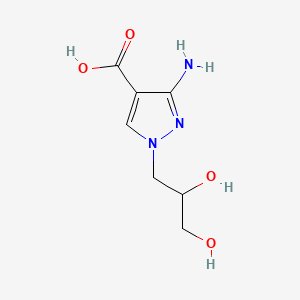
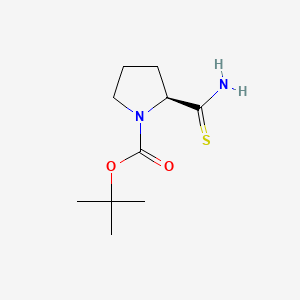


![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)

